

In-Depth Technical Guide: 2,4-Dimethyl-2-pentanol (CAS 625-06-9)

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Compound of Interest

Compound Name: 2,4-Dimethyl-2-pentanol

Cat. No.: B165554

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Introduction

2,4-Dimethyl-2-pentanol, identified by the CAS number 625-06-9, is a tertiary heptyl alcohol. Its branched structure, featuring methyl groups at the second and fourth positions of a pentanol backbone, imparts specific chemical and physical properties that make it a subject of interest in various chemical contexts. This document provides a comprehensive overview of its properties, synthesis, and characteristic reactions, tailored for a scientific audience.

Chemical and Physical Properties

2,4-Dimethyl-2-pentanol is a colorless liquid with a distinct odor characteristic of alcohols. It is soluble in organic solvents but has limited solubility in water due to its hydrocarbon chain. The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties.

Quantitative Physical Properties

The following table summarizes the key physical properties of **2,4-Dimethyl-2-pentanol**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₆ O	[1] [2] [3]
Molecular Weight	116.20 g/mol	[1] [2] [3]
Boiling Point	132-134 °C	
Melting Point	-30.45 °C (estimate)	
Density	0.808 g/mL	
Refractive Index (n _{20/D})	1.417	
Water Solubility	13.22 g/L at 25 °C	
Vapor Pressure	3.76 mmHg at 25 °C	
Flash Point	38 °C	

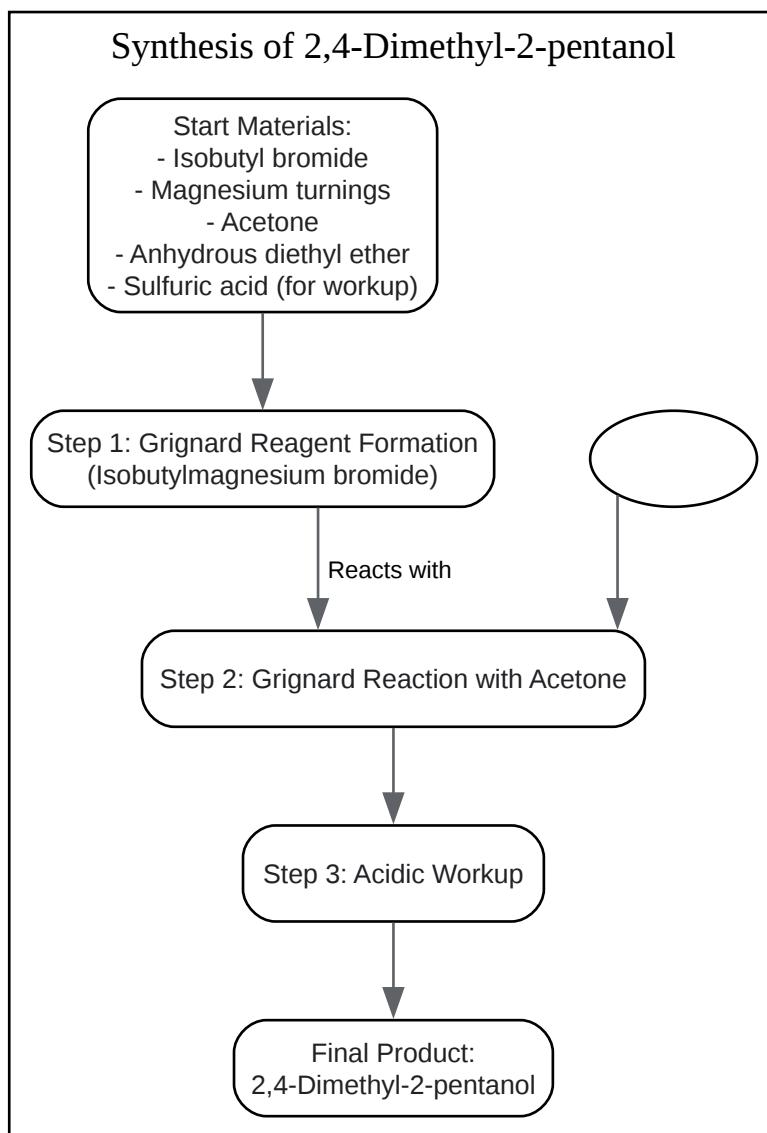
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,4-Dimethyl-2-pentanol**. Key spectral features are available from various sources. The NIST Chemistry WebBook provides mass spectrum and IR spectrum data for this compound. Additionally, ¹H NMR and ¹³C NMR spectra are available from chemical suppliers and databases.

Synthesis of 2,4-Dimethyl-2-pentanol

The most common and efficient method for the synthesis of **2,4-Dimethyl-2-pentanol** is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. For the synthesis of this tertiary alcohol, a Grignard reagent is reacted with a suitable ketone.

Synthesis Workflow



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Synthesis workflow for 2,4-Dimethyl-2-pentanol.

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of **2,4-Dimethyl-2-pentanol** from isobutyl bromide and acetone.

Materials:

- Isobutyl bromide

- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether
- Acetone
- 1 M Sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask with a reflux condenser and a dropping funnel
- Heating mantle
- Separatory funnel

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the remaining isobutyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
- Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is then added dropwise from the dropping funnel with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.
- Workup and Isolation: The reaction mixture is carefully poured into a beaker containing ice and 1 M sulfuric acid. The mixture is then transferred to a separatory funnel, and the layers

are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.

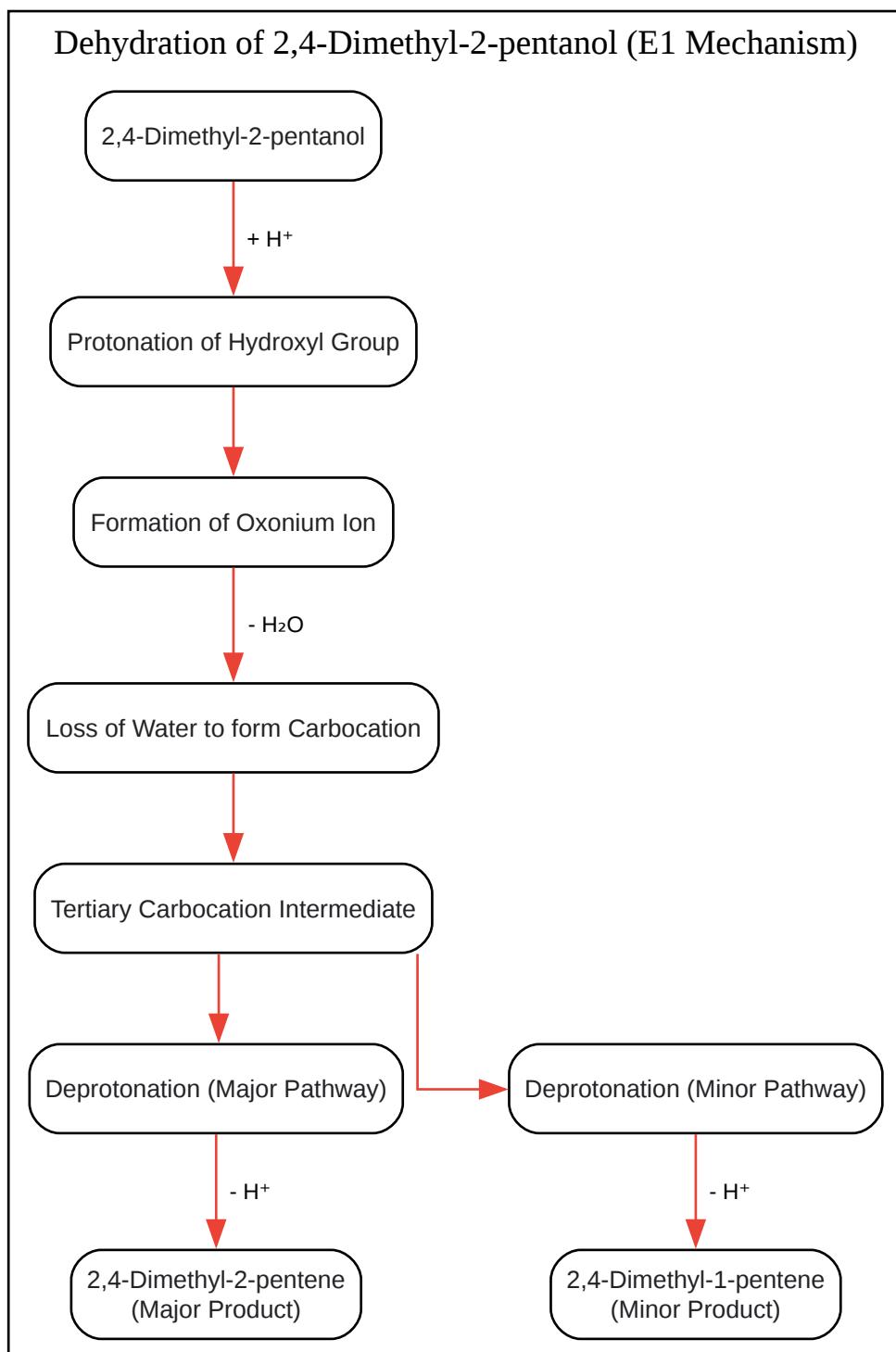
- Purification: The organic layer is dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the diethyl ether is removed by distillation. The resulting crude product is then purified by fractional distillation to yield pure **2,4-Dimethyl-2-pentanol**.

Chemical Reactions of **2,4-Dimethyl-2-pentanol**

As a tertiary alcohol, **2,4-Dimethyl-2-pentanol** exhibits characteristic reactivity, primarily dehydration. It is resistant to oxidation under mild conditions.

Dehydration

The acid-catalyzed dehydration of **2,4-Dimethyl-2-pentanol** proceeds via an E1 mechanism to yield a mixture of alkenes. The major product is the more substituted alkene, in accordance with Zaitsev's rule.



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E1 dehydration mechanism of 2,4-Dimethyl-2-pentanol.

This protocol is adapted from general procedures for the dehydration of tertiary alcohols.^[4]

Materials:

- **2,4-Dimethyl-2-pentanol**
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Distillation apparatus
- Heating mantle
- Separatory funnel

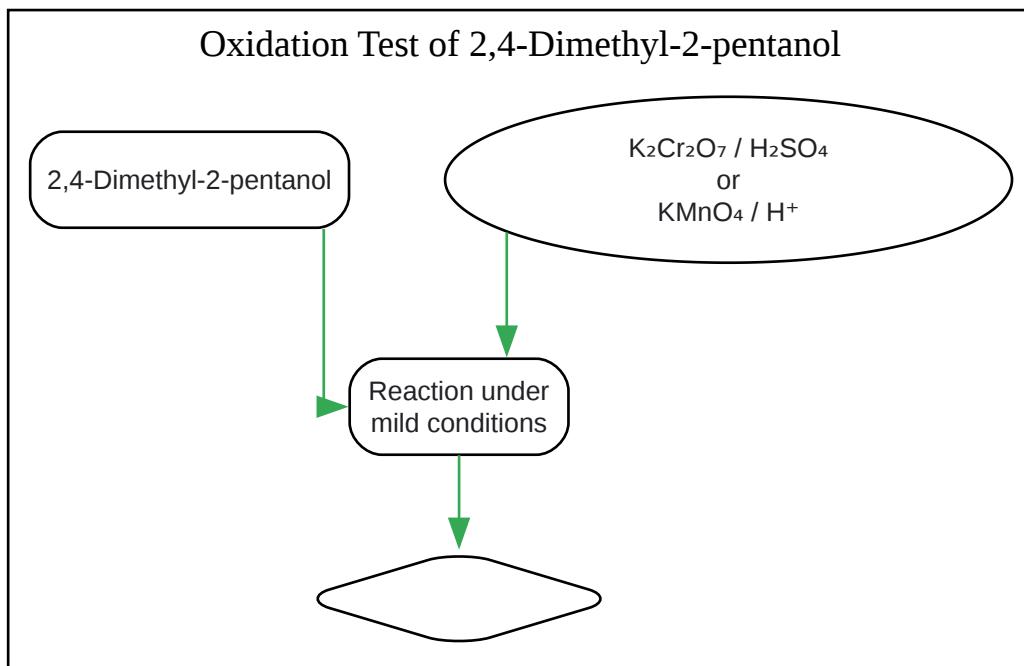
Procedure:

- Reaction Setup: Place **2,4-Dimethyl-2-pentanol** in a round-bottom flask. Carefully add a catalytic amount of concentrated sulfuric acid dropwise while cooling the flask in an ice bath. Add a few boiling chips.
- Distillation: Assemble a simple distillation apparatus. Heat the mixture gently using a heating mantle. The alkene products, having lower boiling points than the alcohol, will distill over. Collect the distillate in a flask cooled in an ice bath.
- Workup: Transfer the distillate to a separatory funnel and wash it with saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with water.
- Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. The final product, a mixture of alkenes, can be further purified by simple distillation. The composition of the product mixture can be analyzed by gas chromatography (GC).

Oxidation

Tertiary alcohols, such as **2,4-Dimethyl-2-pentanol**, are resistant to oxidation under mild conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed to form a carbon-oxygen double bond. Strong

oxidizing agents like potassium permanganate (KMnO_4) or potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) in acidic conditions will not oxidize **2,4-Dimethyl-2-pentanol**. Under harsh conditions, cleavage of carbon-carbon bonds may occur.



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*Workflow for the oxidation test of **2,4-Dimethyl-2-pentanol**.*

Materials:

- **2,4-Dimethyl-2-pentanol**
- Potassium dichromate(VI) solution (0.1 M)
- Dilute sulfuric acid (1 M)
- Test tubes
- Water bath

Procedure:

- In a test tube, place a small amount of **2,4-Dimethyl-2-pentanol**.
- Add a few drops of potassium dichromate(VI) solution.
- Acidify the mixture by adding a few drops of dilute sulfuric acid.
- Gently warm the test tube in a water bath.
- Observation: No color change from orange ($\text{Cr}_2\text{O}_7^{2-}$) to green (Cr^{3+}) will be observed, indicating that no oxidation has occurred.

Conclusion

2,4-Dimethyl-2-pentanol is a tertiary alcohol with well-defined physical and chemical properties. Its synthesis is readily achieved through the Grignard reaction, a cornerstone of organic synthesis. Its reactivity is dominated by elimination reactions, specifically acid-catalyzed dehydration, while it remains inert to mild oxidizing agents. This comprehensive guide provides the essential technical information for researchers and professionals working with this compound.

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